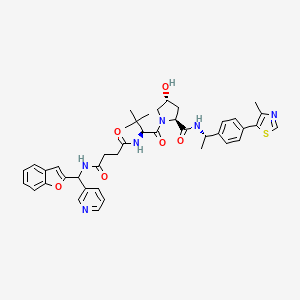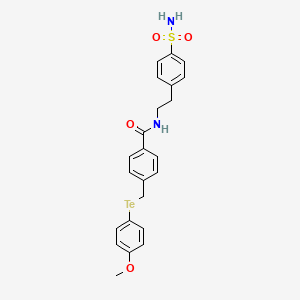
Influenza virus-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Influenza virus-IN-3 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of effective antiviral agents like this compound is crucial in combating these infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza virus-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions
Influenza virus-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituents involved.
科学的研究の応用
Influenza virus-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is investigated for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is explored as a potential antiviral agent, particularly against influenza viruses. Studies have shown that it can inhibit viral replication and reduce the severity of infections.
Industry: It is used in the development of antiviral drugs and other therapeutic agents. Its unique properties make it a valuable compound in pharmaceutical research and development.
作用機序
The mechanism of action of Influenza virus-IN-3 involves its interaction with specific molecular targets within the influenza virus. It primarily targets viral proteins involved in the replication and assembly of the virus. By binding to these proteins, this compound inhibits their function, thereby preventing the virus from replicating and spreading. The compound also interferes with the viral entry process, blocking the virus from infecting host cells.
類似化合物との比較
Similar Compounds
Some compounds similar to Influenza virus-IN-3 include:
Oseltamivir: A well-known antiviral drug used to treat influenza infections.
Zanamivir: Another antiviral agent that targets influenza viruses.
Peramivir: An antiviral drug used for the treatment of influenza.
Uniqueness
What sets this compound apart from these similar compounds is its unique mechanism of action and its ability to target multiple stages of the viral life cycle. While other antiviral drugs primarily focus on inhibiting viral replication, this compound also interferes with viral entry and assembly, making it a more comprehensive antiviral agent.
特性
分子式 |
C25H32N2O4S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
(3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[(4-thiophen-3-ylphenyl)methylamino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C25H32N2O4S/c1-4-21(5-2)31-23-13-20(25(29)30)12-22(24(23)27-16(3)28)26-14-17-6-8-18(9-7-17)19-10-11-32-15-19/h6-11,13,15,21-24,26H,4-5,12,14H2,1-3H3,(H,27,28)(H,29,30)/t22-,23+,24+/m0/s1 |
InChIキー |
QWDIRWYWZNIDPP-RBZQAINGSA-N |
異性体SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |
正規SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate](/img/structure/B12401312.png)

![4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol](/img/structure/B12401341.png)
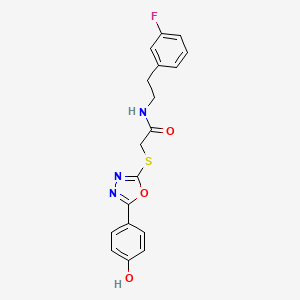

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one](/img/structure/B12401355.png)


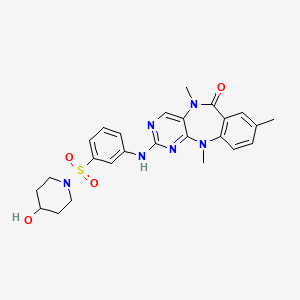
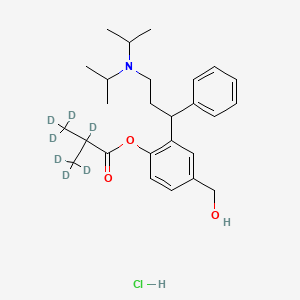
![2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12401377.png)
